3-Cyclopropyloxolane-3-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 156.18 g/mol. This compound belongs to the class of carboxylic acids, which are known for their acidic properties due to the presence of the carboxyl functional group (-COOH) that can donate protons in solution .
3-Cyclopropyloxolane-3-carboxylic acid can be synthesized through various organic reactions involving cyclopropyl and oxolane derivatives. It is classified as a carboxylic acid, which is a broad category of organic compounds that play significant roles in both natural processes and synthetic chemistry. Carboxylic acids are ubiquitous in nature, found in many biological systems, and are also important intermediates in industrial chemistry .
The synthesis of 3-cyclopropyloxolane-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method includes:
One specific synthetic route involves the use of acetone, bromine, and malononitrile as starting materials, utilizing solvents such as ethanol and dimethylformamide to facilitate the reaction process. The yield for this synthesis can range from 52% to 68%, with high purity levels achieved through recrystallization methods .
3-Cyclopropyloxolane-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
The compound's reactivity is influenced by the presence of both the carboxylic acid and cyclopropyl groups, which can stabilize certain intermediates during these reactions .
The mechanism of action for 3-cyclopropyloxolane-3-carboxylic acid primarily involves its ability to donate protons due to the acidic nature of its carboxyl group. This proton donation leads to the formation of carboxylate ions, which are stabilized through resonance between the two oxygen atoms. This property allows for various interactions in biochemical pathways, potentially influencing enzymatic activity or serving as intermediates in metabolic processes.
Additionally, the cyclopropyl moiety may impart unique steric effects that could modulate reactivity or selectivity in chemical transformations .
While comprehensive data on all physical properties may not be available, some known properties include:
Carboxylic acids typically exhibit higher boiling points compared to hydrocarbons of similar molecular weight due to strong intermolecular hydrogen bonding .
3-Cyclopropyloxolane-3-carboxylic acid has potential applications in several fields:
The versatility of this compound opens avenues for research into novel applications across diverse scientific disciplines .
The strategic hybridization of cyclopropane and oxolane (tetrahydrofuran) rings enables efficient construction of the 3-cyclopropyloxolane-3-carboxylic acid scaffold. Two principal methodologies dominate this synthetic approach:
Cyclopropanation of oxolane precursors: This route employs substituted oxolanes bearing appropriate side chains for cyclopropane ring formation. Allylic 3-hydroxyoxolanes undergo stereoselective cyclopropanation via Simmons-Smith-type reactions using diiodomethane and zinc-copper couple. The reaction proceeds through zinc carbenoid intermediates that add across the alkene π-bond, forming the cyclopropyl moiety directly attached to the oxolane ring. Critical to this approach is the chelation control exerted by the C3 hydroxyl group, which directs facial selectivity during cyclopropanation [4]. Alternative transition metal-catalyzed cyclopropanations using diazo compounds demonstrate superior functional group tolerance. For instance, ethyl diazoacetate in the presence of dirhodium catalysts (Rh₂(OAc)₄) generates ester-functionalized cyclopropyloxolanes, which are subsequently hydrolyzed to the target carboxylic acids [4].
Oxolane formation via cyclopropane rearrangement: This complementary approach leverages the inherent ring strain of activated cyclopropanes to generate the oxolane core. Vinylcyclopropane substrates undergo thermal rearrangement to dihydrofurans via [1,3]-sigmatropic shifts, followed by catalytic hydrogenation to saturate the oxolane ring [3] [7]. More directly, cyclopropane carboxaldehydes participate in the Cloke-Wilson rearrangement under Lewis acid catalysis to form 3-substituted dihydrofurans. This transformation involves initial Lewis acid coordination at the carbonyl oxygen, followed by nucleophilic attack of the adjacent cyclopropane bond, resulting in ring expansion to the five-membered heterocycle. When applied to 1-(formyl)cyclopropane-1-carboxylic acid derivatives, this rearrangement directly provides the 3-carboxylic acid-functionalized oxolane scaffold with the cyclopropyl substituent already positioned at C3 [3] [7].
Table 1: Comparative Analysis of Cyclopropane-Oxolane Hybridization Methods
| Strategy | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Oxolane Cyclopropanation | CH₂I₂/Zn-Cu; Allylic oxolanes | High stereocontrol via directing groups | Limited to activated alkenes | 65-85% |
| Metal-Catalyzed Cycloprop. | Rh₂(OAc)₄; Diazoesters | Broad functional group tolerance | Requires handling of diazo compounds | 70-90% |
| Vinylcyclopropane Rearr. | Thermal (200-300°C) | Atom-economic ring expansion | High temperatures required | 50-75% |
| Cloke-Wilson Rearrangement | Lewis acids (e.g., Sc(OTf)₃, AlCl₃) | Direct access to carboxylic acid derivatives | Requires activated cyclopropanes | 60-80% |
Controlling the absolute stereochemistry at the C3 quaternary center bearing both cyclopropyl and carboxylic acid substituents presents significant synthetic challenges addressed through several advanced methodologies:
Chiral auxiliary approaches: Evans oxazolidinone auxiliaries enable highly diastereoselective alkylations of 3-oxooxolane-3-carboxylates. The enolization of N-acyloxazolidinone derivatives with strong bases (e.g., LiHMDS) generates Z-enolates that undergo stereocontrolled alkylation with cyclopropyl halides or electrophiles. The bulky auxiliary shields one face, leading to diastereoselectivities >95:5 in optimized cases. Subsequent auxiliary cleavage and functional group manipulation yield enantiomerically enriched 3-cyclopropyloxolane-3-carboxylic acids [2]. Alternative auxiliaries like Oppolzer's sultam demonstrate comparable stereocontrol for specific substrate classes.
Asymmetric catalytic hydrogenation: Prochiral 3-cyclopropylideneoxolane-3-carboxylic acids undergo efficient enantioselective reduction using chiral transition metal catalysts. Ru-BINAP complexes (e.g., RuCl₂[(R)-BINAP]₂) catalyze hydrogenation under mild pressures (50-100 psi H₂), affording saturated products with enantiomeric excesses typically exceeding 90%. The reaction proceeds via diastereomeric hydride-olefin complexes where chiral environment dictates facial selectivity [2] [7]. Critical parameters include solvent polarity (optimal in MeOH/DCM mixtures), catalyst loading (0.5-2 mol%), and substituent effects on the cyclopropylidene moiety – electron-withdrawing groups enhance both reactivity and enantioselectivity.
Enantioselective desymmetrization: meso-3,3-Disubstituted oxolane derivatives bearing prochiral centers provide opportunities for stereoselective transformations. Enzymatic desymmetrization using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one ester group of diesters, yielding monoacid products with high enantiopurity (ee >98%). Chemical methods employ chiral Lewis acid catalysts for asymmetric ring-opening of anhydrides or lactones. Aluminum-salen complexes promote nucleophilic ring-opening by cyclopropyl nucleophiles with enantioselectivities up to 88% ee [7].
Table 2: Stereocontrol Strategies for 3-Cyclopropyloxolane-3-carboxylic Acids
| Method | Key Stereocontrolling Element | Optimal Conditions | ee/dr Achieved |
|---|---|---|---|
| Evans Auxiliary Alkylation | Oxazolidinone-directed enolate formation | LiHMDS, THF, -78°C; Cyclopropyl iodide | dr >95:5 |
| Ru-BINAP Hydrogenation | Chiral phosphine-metal complex | 80 psi H₂, iPrOH, 50°C | 90-95% ee |
| Enzymatic Desymmetrization | Lipase enantioselectivity | CAL-B, phosphate buffer (pH 7), 37°C | >98% ee |
| Salen-Al Catalyzed Ring-Opening | Chiral Lewis acid coordination | Toluene, -20°C; Cyclopropylmagnesium bromide | 85-88% ee |
The activated cyclopropyl ring within 3-cyclopropyloxolane derivatives undergoes regioselective ring-opening facilitated by tailored catalytic systems, enabling diverse functionalization:
Lewis acid-catalyzed nucleophilic ring-opening: Donor-acceptor (D-A) cyclopropanes within the oxolane framework exhibit enhanced reactivity toward nucleophiles under Lewis acid catalysis. Scandium(III) triflate [Sc(OTf)₃] effectively coordinates the ester/carboxylate acceptor group, polarizing the adjacent cyclopropane bonds. This activation enables regioselective nucleophilic attack at the most substituted carbon by diverse O-, N-, and C-nucleophiles. For instance, indoles attack D-A cyclopropanes at C3 (relative to oxolane) yielding γ-indolyl carboxylic acid derivatives with complete regiocontrol. Catalyst loadings as low as 2-5 mol% in dichloroethane at 60°C drive these reactions to completion within hours [5]. Iron(III) catalysts (e.g., FeCl₃) offer cheaper alternatives with comparable efficiency for less demanding nucleophiles like alcohols or thiols.
Brønsted acid-mediated reactions in fluorinated alcohols: Monosubstituted cyclopropyl groups lacking classical donor-acceptor activation engage in ring-opening under strong Brønsted acid catalysis within hexafluoroisopropanol (HFIP) solvent. This unique system facilitates the generation of stabilized carbocation intermediates. Triflic acid (TfOH, 10 mol%) in HFIP protonates the less substituted C-C bond of the cyclopropyl ring, leading to regioselective ring-opening and generating a homoallylic cation. Subsequent trapping by electron-rich arenes (e.g., 1,3,5-trimethoxybenzene) provides γ-aryl carboxylic acids with linear regiochemistry. HFIP's strong ionizing power stabilizes cationic intermediates while its low nucleophilicity prevents side reactions [8].
Transition metal-catalyzed C-C activation: Nickel and palladium complexes catalyze formal insertion reactions into the cyclopropane C-C bond. Ni(cod)₂ with phosphine ligands (e.g., PCy₃) activates cyclopropyl oxolanes toward β-carbon elimination, generating metal-bound enolates. These intermediates undergo coupling with aryl halides or aldehydes, functionalizing the cyclopropyl moiety while preserving the oxolane-carboxylic acid framework. Recent advances utilize photoactive catalysts for reductive cross-coupling between cyclopropylamine derivatives and aryl halides under mild conditions [4] [5].
Table 3: Catalytic Systems for Cyclopropane Functionalization in Oxolane Frameworks
| Catalytic System | Reaction Type | Scope of Nucleophiles/Partners | Turnover Number | Key Observation |
|---|---|---|---|---|
| Sc(OTf)₃ (5 mol%) | Nucleophilic ring-opening | Indoles, alcohols, thiols, enols | 15-20 | Exclusive C3 regioselectivity |
| FeCl₃ (10 mol%) | Nucleophilic ring-opening | Alcohols, thiols, electron-rich arenes | 8-12 | Economical but narrower scope |
| TfOH (10 mol%) in HFIP | Electrophilic ring-opening | Electron-rich arenes, allylsilanes | 8-10 | Linear regioselectivity dominates |
| Ni(cod)₂/dppf (5 mol%) | Reductive cross-coupling | Aryl bromides, vinyl halides | 20-25 | Tolerates basic nitrogen groups |
Solvent effects in ring-opening catalysis: The choice of solvent critically influences reaction efficiency and selectivity in cyclopropane functionalization. Nonpolar solvents (toluene, DCE) favor Lewis acid-catalyzed pathways by enhancing catalyst-substrate binding through minimized counterion solvation. Conversely, HFIP solvent uniquely promotes Brønsted acid catalysis through several effects: 1) Stabilization of cationic intermediates via strong hydrogen bonding donation (α = 1.96), 2) Formation of supramolecular aggregates that preorganize reactants, and 3) Low nucleophilicity preventing catalyst deactivation. Mixed solvent systems (HFIP:DCE 1:4) often balance reactivity and solubility for challenging substrates [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2